molecular formula C10H18O2 B2718276 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid CAS No. 1404379-01-6

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid

Cat. No. B2718276
M. Wt: 170.252
InChI Key: BPOLGHJTIOTDHY-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

3-(2,2-Dimethylpropyl)-1-cyclobutenecarboxylic acid (163 g) and tetrahydrofuran (1300 mL) were mixed. After an addition of 5 w/w % rhodium on activated carbon (8.2 g) to the mixture, the mixture was stirred at RT for 35 hr under hydrogen atmosphere (1 atm). The 5 w/w % rhodium on activated carbon was filtered off and the filtrate was concentrated in vacuo to give the title compound (175.56 g) as a crude product.
Name
3-(2,2-Dimethylpropyl)-1-cyclobutenecarboxylic acid
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][CH:4]1[CH2:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5]1>[Rh].O1CCCC1>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][CH:4]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]1

Inputs

Step One
Name
3-(2,2-Dimethylpropyl)-1-cyclobutenecarboxylic acid
Quantity
163 g
Type
reactant
Smiles
CC(CC1C=C(C1)C(=O)O)(C)C
Name
Quantity
1300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 35 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The 5 w/w % rhodium on activated carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
35 h
Name
Type
product
Smiles
CC(CC1CC(C1)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 175.56 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.